1-(4-Isocyanatophenyl)-1H-pyrrole
Overview
Description
1-(4-Isocyanatophenyl)-1H-pyrrole is an organic compound that features both an isocyanate group and a pyrrole ring. The isocyanate group is known for its high reactivity, particularly with compounds containing active hydrogen atoms, such as alcohols and amines. The pyrrole ring, a five-membered aromatic heterocycle, is a common structural motif in many natural products and pharmaceuticals. This combination of functional groups makes this compound a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Isocyanatophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenyl isocyanate with pyrrole under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the thermal decomposition of carbamates. This method is preferred due to its efficiency and scalability. The process involves heating carbamates to high temperatures, leading to the formation of isocyanates, which can then react with pyrrole to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isocyanatophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Urethane or urea derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-Isocyanatophenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Isocyanatophenyl)-1H-pyrrole primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. In biological systems, the compound can interact with proteins and enzymes, modifying their function by forming carbamate or urea linkages. These interactions can affect various molecular pathways, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylene diphenyl diisocyanate (MDI): Another isocyanate compound widely used in the production of polyurethanes.
Toluene diisocyanate (TDI): Commonly used in the manufacture of flexible foams and coatings.
Hexamethylene diisocyanate (HDI): Used in the production of high-performance coatings and adhesives.
Uniqueness
1-(4-Isocyanatophenyl)-1H-pyrrole is unique due to the presence of both an isocyanate group and a pyrrole ring. This combination allows it to participate in a broader range of chemical reactions compared to other isocyanates. Additionally, the pyrrole ring can provide additional sites for functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-isocyanatophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPOEEDBGHTYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428159 | |
Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-60-4 | |
Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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